molecular formula C21H21N5O3S B2578180 3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-73-9

3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2578180
CAS No.: 688793-73-9
M. Wt: 423.49
InChI Key: CIKAYQLDEFAUAA-UHFFFAOYSA-N
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Description

3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrido[2,3-d]pyrimidine core with a piperazine moiety, making it a potential candidate for various biological activities.

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures have been found to inhibit the phosphorylation of ERK substrate p90RSK and ERK1,2 phosphorylation on the activation loop .

Safety and Hazards

The compound is labeled as an irritant . More detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Research into similar compounds has shown potential in the development of potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases . This suggests that the compound could have potential applications in the development of new anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step procedures. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and heterocyclic structure. This allows it to exhibit a diverse range of biological activities and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14(27)15-4-6-16(7-5-15)24-9-11-25(12-10-24)18(28)13-26-20(29)17-3-2-8-22-19(17)23-21(26)30/h2-8H,9-13H2,1H3,(H,22,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKAYQLDEFAUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=C(NC3=S)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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